Benzopyrimido-pyrrolo-oxazine-dione racemate, commonly referred to as BPO-27, is a synthetic compound recognized for its role as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). This compound has garnered attention due to its potential therapeutic applications, particularly in conditions associated with CFTR dysfunction, such as cystic fibrosis and certain forms of kidney disease. The racemic mixture consists of two enantiomers: (R)-BPO-27, which exhibits biological activity, and (S)-BPO-27, which is largely inactive.
BPO-27 was first synthesized by Snyder et al. in 2011 through a multi-step synthetic route. The synthesis process has been further refined and detailed in subsequent studies, emphasizing the importance of separating the active (R) enantiomer from the inactive (S) form to enhance therapeutic efficacy .
BPO-27 falls under the category of small molecule inhibitors. It is classified as a benzopyrimido-pyrrolo-oxazine-dione derivative, which highlights its structural complexity and potential for targeted pharmacological action against ion channels.
The synthesis of BPO-27 involves a six-step chemical process that has been optimized for yield and purity. The key steps include the formation of the core oxazine-dione structure and subsequent modifications to enhance solubility and metabolic stability.
The purification of BPO-27 is achieved through chiral supercritical fluid chromatography, which effectively separates the enantiomers with high purity (>99.5%) . The synthetic pathway typically includes:
This meticulous approach ensures that the active enantiomer (R)-BPO-27 is isolated for further biological evaluation.
The molecular structure of BPO-27 features a complex arrangement that includes a benzopyrimido framework fused with a pyrrolo-oxazine-dione moiety. The specific stereochemistry at various positions contributes to its biological activity.
The chemical formula for BPO-27 is CHNO, and it possesses a molecular weight of approximately 376.42 g/mol . The compound's three-dimensional conformation is crucial for its interaction with CFTR.
BPO-27 primarily engages in competitive inhibition reactions with ATP at the CFTR binding site. This interaction stabilizes the closed state of the CFTR channel, effectively reducing chloride ion flow across epithelial membranes.
Experimental studies using patch-clamp techniques have demonstrated that (R)-BPO-27 inhibits CFTR with an IC value of approximately 600 pM, showcasing its potency as an inhibitor . The compound's mechanism involves direct competition with ATP for binding sites on CFTR, which has been validated through molecular dynamics simulations and electrophysiological assays.
The mechanism by which BPO-27 exerts its inhibitory effects on CFTR involves several key steps:
Computational modeling has identified that (R)-BPO-27 preferentially binds to specific sites on CFTR that correlate with its inhibitory effects . The binding affinity and kinetics have been characterized through a combination of experimental and theoretical approaches.
BPO-27 is characterized by its solid-state form at room temperature, exhibiting good solubility in organic solvents while showing limited water solubility. This property is significant for its bioavailability in therapeutic applications.
The compound demonstrates stability under physiological conditions but may undergo hydrolysis or oxidation under extreme pH or temperature conditions. Its lipophilicity enhances membrane permeability, facilitating its action on CFTR .
Relevant data include:
BPO-27 has potential applications in research related to cystic fibrosis therapy due to its ability to inhibit CFTR effectively. Additionally, it shows promise in studies concerning autosomal dominant polycystic kidney disease (ADPKD), where modulation of CFTR activity can influence disease progression .
Research continues into optimizing BPO-27's properties for clinical use, including enhancing its pharmacokinetic profile and exploring combination therapies with other CFTR modulators or treatments for related diseases.
The cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel serves as a critical regulator of epithelial fluid transport across multiple organ systems. Dysregulation of this channel constitutes a fundamental pathophysiological mechanism underlying several significant diseases. In secretory diarrheas caused by bacterial enterotoxins (e.g., cholera and traveler's diarrhea), pathogenic activation of CFTR triggers excessive chloride efflux into the intestinal lumen, driving massive fluid secretion that overwhelms absorptive capacity [1] [3]. The molecular mechanism involves enterotoxins (cholera toxin or E. coli heat-stable toxin) dramatically elevating intracellular cAMP or cGMP levels, leading to CFTR hyperactivation. This inappropriate CFTR activity causes the severe dehydration characteristic of these conditions, which remain major global health burdens, particularly in developing regions [1] [10].
Conversely, in autosomal dominant polycystic kidney disease (ADPKD), CFTR-mediated chloride secretion provides the osmotic driving force for fluid accumulation within renal cysts. Epithelial cells lining these cysts exhibit persistent CFTR activity at their apical surfaces, resulting in progressive cyst expansion and renal parenchyma destruction [4] [9]. This mechanistic understanding positions CFTR inhibition as a rational therapeutic strategy for both conditions—reducing chloride-driven fluid secretion in diarrheal diseases and potentially slowing cyst growth in ADPKD by diminishing luminal fluid accumulation.
The development of selective, high-potency CFTR inhibitors represents a significant advancement in pharmacological research targeting channelopathies. Prior to compounds like BPO-27, research tools included thiazolidinones (CFTRinh-172) and glycine hydrazides (GlyH-101). CFTRinh-172 stabilizes the channel's closed state by binding near Arg-347 in the transmembrane domains, exhibiting IC₅₀ values in the micromolar range (approximately 300 nM) [4] [5]. GlyH-101 functions as a pore-occluding agent binding near the extracellular entrance but suffers from limited solubility and bioavailability [4] [10]. Pyrimido-pyrrolo-quinoxalinediones (PPQs) like PPQ-102 demonstrated improved potency (IC₅₀ ~90 nM) but still exhibited metabolic instability and suboptimal solubility [5] [9].
The benzopyrimido-pyrrolo-oxazinedione (BPO) class emerged from systematic medicinal chemistry efforts to overcome these limitations. BPO-27 (racemate) was developed through strategic molecular refinements of PPQ-102, including bromine substitution at the furan 5-position, replacement of the secondary amine with an ether bridge, and carboxylation to enhance polarity. These modifications yielded a compound with substantially improved target affinity and drug-like properties [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7